molecular formula C16H17N3O2 B11547750 4-propoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

4-propoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B11547750
M. Wt: 283.32 g/mol
InChI Key: DHCLEYFVFIPUHF-LDADJPATSA-N
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Description

4-propoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The structure of 4-propoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide includes a benzohydrazide core linked to a pyridine ring through a methylene bridge, with a propoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-propoxybenzohydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 4-propoxybenzohydrazide: This intermediate can be synthesized by reacting 4-propoxybenzoic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid.

    Condensation Reaction: The 4-propoxybenzohydrazide is then reacted with 4-pyridinecarboxaldehyde in ethanol under reflux. The reaction mixture is heated for several hours to ensure complete condensation, forming the desired hydrazone product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzohydrazide derivatives

Scientific Research Applications

4-propoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to form stable complexes with metal ions makes it a candidate for developing new drugs.

    Materials Science: The compound’s structural properties are explored for applications in nonlinear optics and as a ligand in coordination chemistry.

    Biological Studies: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.

    Industrial Applications: The compound’s derivatives are investigated for use in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism by which 4-propoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can disrupt biological pathways, leading to antimicrobial or anticancer effects. The hydrazone group can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide
  • N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide

Comparison

Compared to similar compounds, 4-propoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. The propoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific positioning of the pyridine ring can affect the compound’s binding affinity to metal ions and enzymes, making it a valuable candidate for various applications.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4-propoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H17N3O2/c1-2-11-21-15-5-3-14(4-6-15)16(20)19-18-12-13-7-9-17-10-8-13/h3-10,12H,2,11H2,1H3,(H,19,20)/b18-12+

InChI Key

DHCLEYFVFIPUHF-LDADJPATSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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